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Compound of Interest

Compound Name: Azepan-3-one

Cat. No.: B168768 Get Quote

A detailed guide for researchers and drug development professionals on the spectroscopic

characteristics of Azepan-3-one, Piperidin-3-one, and Cyclohexanone.

This guide provides a comprehensive comparison of the spectroscopic data for Azepan-3-one
and its smaller ring analogues, Piperidin-3-one and Cyclohexanone. Understanding the

spectral properties of these cyclic ketones is crucial for their identification, characterization, and

utilization in synthetic chemistry and drug discovery. While comprehensive data for Azepan-3-
one is limited in publicly accessible databases, this guide presents available data for its

derivative, 1-methyl-1H-azepin-3(2H)-one, and for the N-Boc protected form of Piperidin-3-one,

alongside the well-documented data for Cyclohexanone.

Structural Comparison
Azepan-3-one, a seven-membered heterocyclic ketone, along with its six-membered

(Piperidin-3-one) and carbocyclic (Cyclohexanone) analogues, share a common ketone

functional group, which dominates many of their spectral features. The key differences arise

from the ring size and the presence and position of the nitrogen heteroatom.
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Fig. 1: Structural relationship of the compared cyclic ketones.

Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for Azepan-3-one (as a

derivative), N-Boc-Piperidin-3-one, and Cyclohexanone.

Infrared (IR) Spectroscopy
The most prominent feature in the IR spectra of these compounds is the strong absorption

band corresponding to the C=O stretching vibration, typically found in the region of 1700-1725

cm⁻¹. The presence of the N-H bond in unprotected Azepan-3-one and Piperidin-3-one would

also be indicated by a characteristic absorption in the 3300-3500 cm⁻¹ region.

Compound Key IR Absorptions (cm⁻¹)

Cyclohexanone
~2950-2850 (C-H stretch), ~1715 (C=O stretch)

[1]

N-Boc-Piperidin-3-one

Data not readily available. Expected: ~2950-

2850 (C-H stretch), ~1710 (C=O stretch,

ketone), ~1690 (C=O stretch, carbamate)

Azepan-3-one

Data not readily available. Expected: ~3300 (N-

H stretch), ~2950-2850 (C-H stretch), ~1705

(C=O stretch)

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra are characterized by signals in the aliphatic region. The protons alpha to

the carbonyl group are typically deshielded and appear at a lower field (higher ppm) compared

to the other ring protons. The presence of a nitrogen atom in Azepan-3-one and Piperidin-3-

one influences the chemical shifts of adjacent protons.
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Compound Proton
Chemical Shift (δ,
ppm)

Multiplicity

Cyclohexanone α-CH₂ ~2.3-2.5 t

β, γ-CH₂ ~1.8 m

N-Boc-Piperidin-3-

one[2]
-C(CH₃)₃ 1.47 s

Ring CH₂ 1.98, 2.47, 3.59, 4.04 m, t, t, s

1-methyl-1H-azepin-

3(2H)-one
N-CH₃ Not specified -

Ring Protons

δH 3.57 (2-H), 6.17

(4-H), 6.84 (5-H), 5.17

(6-H), 6.72 (7-H)

-

Note: The data for 1-methyl-1H-azepin-3(2H)-one corresponds to an unsaturated and

substituted analogue, and thus the chemical shifts are significantly different from what would be

expected for the saturated Azepan-3-one.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbonyl carbon is the most deshielded and appears at a characteristic downfield shift of

>200 ppm. The other aliphatic carbons appear in the range of 20-60 ppm.
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Compound Carbon Chemical Shift (δ, ppm)

Cyclohexanone[1] C=O ~210

α-C ~42

β-C ~27

γ-C ~25

N-Boc-Piperidin-3-one C=O (ketone) Not readily available

C=O (carbamate) Not readily available

-C(CH₃)₃ Not readily available

Ring Carbons Not readily available

1-methyl-1H-azepin-3(2H)-one C=O 180.21

Ring Carbons

62.25 (C-2), 123.33 (C-4),

142.01 (C-5), 99.41 (C-6),

147.19 (C-7)

Mass Spectrometry (MS)
The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the

compound. Common fragmentation patterns for cyclic ketones involve alpha-cleavage.

Compound Molecular Formula
Molecular Weight (
g/mol )

Key Mass
Fragments (m/z)

Cyclohexanone C₆H₁₀O 98.14
98 (M⁺), 83, 70, 55,

42

Piperidin-3-one C₅H₉NO 99.13 Not readily available

Azepan-3-one C₆H₁₁NO 113.16 Not readily available

Experimental Protocols
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The spectroscopic data presented in this guide are typically acquired using standard analytical

techniques.

NMR Spectroscopy
¹H and ¹³C NMR spectra are generally recorded on a spectrometer operating at a frequency of

300 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d

(CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal

standard (δ = 0.00 ppm).

IR Spectroscopy
Infrared spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid

samples are typically analyzed as a thin film between two salt plates (e.g., NaCl or KBr). Solid

samples can be analyzed as a KBr pellet or as a mull in Nujol.

Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source. The sample is

introduced into the mass spectrometer, where it is ionized by a beam of high-energy electrons.

The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Conclusion
This guide provides a comparative overview of the spectroscopic data for Azepan-3-one and

its analogues. While complete data for Azepan-3-one remains elusive in public domains, the

provided information on its derivative and the analogues offers valuable insights for

researchers. The distinct spectral features arising from the ring size and the presence of the

nitrogen atom allow for the differentiation of these important cyclic ketones. Further studies are

warranted to fully characterize the spectroscopic properties of Azepan-3-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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